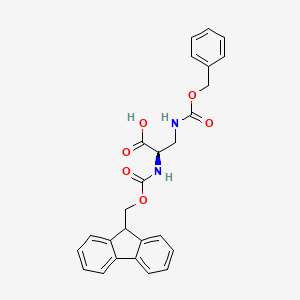

Fmoc-D-Dap(Z)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAHZCMBWKGJEC-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678759 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387824-80-8 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387824-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to Fmoc-D-Dap(Z)-OH: Synthesis, Purification, and Characterization

Abstract

This comprehensive technical guide provides a detailed protocol and expert insights into the synthesis, purification, and characterization of Nα-Fmoc-Nβ-Z-D-2,3-diaminopropionic acid (Fmoc-D-Dap(Z)-OH). This orthogonally protected, non-proteinogenic amino acid is a critical building block in modern peptide synthesis, enabling the creation of complex peptide architectures with enhanced therapeutic properties. This document navigates the strategic considerations behind the synthetic route, offers a step-by-step experimental procedure, details robust purification methodologies, and outlines stringent analytical characterization. It is intended for researchers, chemists, and professionals in drug development who require a reliable and well-characterized source of this versatile reagent for advanced peptide applications.

Introduction: The Strategic Importance of this compound

The pursuit of novel peptide therapeutics with improved stability, potency, and target selectivity has driven the incorporation of non-proteinogenic amino acids. Diamino acids, such as 2,3-diaminopropionic acid (Dap), are particularly valuable as they introduce a secondary amino group, offering a versatile scaffold for constructing branched, cyclic, or conjugated peptides.[1] The successful integration of these building blocks via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the strategic selection and application of protecting groups.[2][3][4]

This compound is an exemplary reagent that embodies the principle of orthogonal protection.[5][6] This strategy is fundamental to complex peptide synthesis, allowing for the selective removal of one protecting group in the presence of others.[5]

-

The Nα-Fmoc Group: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern SPPS.[2] Its removal is typically achieved with a mild base, such as 20% piperidine in DMF, conditions that leave acid-labile side-chain protecting groups intact.[7][8]

-

The Nβ-Z (Cbz) Group: The benzyloxycarbonyl (Z or Cbz) group protecting the side-chain (β) amine is stable to the basic conditions used for Fmoc removal.[9] It is typically cleaved under reductive conditions, most commonly catalytic hydrogenation (e.g., H₂ over Pd/C), or with strong acids like HBr in acetic acid.[3][9]

This orthogonality ensures that the α-amino group can be deprotected for linear chain elongation, while the β-amino group remains shielded. The Z-protected side chain can then be selectively deprotected on-resin or after cleavage to allow for site-specific modifications, such as lipidation, glycosylation, or the attachment of reporter molecules.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound typically starts from a readily available chiral precursor to ensure stereochemical integrity. A common and efficient route begins with D-serine. The strategy involves the transformation of the hydroxyl group of serine into an amino group, followed by the sequential and selective protection of the two amino functionalities and the carboxylic acid.

A plausible retrosynthetic pathway involves the disconnection of the protecting groups, revealing the D-2,3-diaminopropionic acid core, which can be conceptually traced back to D-serine. The forward synthesis must carefully control the introduction of the Z and Fmoc groups to prevent undesired side reactions and ensure high purity of the final product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. biosynth.com [biosynth.com]

- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective Groups [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Fmoc-D-Dap(Z)-OH: A Versatile Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and drug discovery, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for developing novel therapeutics with enhanced stability, unique conformations, and tailored biological activities. Among these specialized building blocks, Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(benzyloxycarbonyl)-D-2,3-diaminopropionic acid, commonly known as Fmoc-D-Dap(Z)-OH, has emerged as a pivotal tool. Its unique orthogonal protection scheme offers chemists precise control over peptide architecture, enabling the synthesis of complex structures such as branched peptides, cyclic peptides, and peptidomimetics. This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, from its fundamental properties to detailed, field-tested protocols for its application in solid-phase peptide synthesis (SPPS).

Core Compound Identification and Properties

A precise understanding of the starting material is fundamental to any successful synthetic endeavor. The identity and key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 204316-36-9 | [1][2][3] |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [1] |

| Molecular Weight | 460.48 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥95.0% | |

| Solubility | Sparingly soluble in water | |

| Storage | 2-8°C | [1] |

Chemical Structure:

The structure of this compound is characterized by a D-diaminopropionic acid core. The α-amino group is protected by the base-labile Fmoc group, while the β-amino group on the side chain is protected by the benzyloxycarbonyl (Z) group, which is susceptible to hydrogenolysis and acidic conditions.

Caption: Chemical structure of this compound.

The Power of Orthogonal Protection in Peptide Synthesis

The strategic utility of this compound lies in the orthogonal nature of its two protecting groups. In the context of peptide synthesis, orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others, which remain intact. This allows for precise, stepwise manipulation of the peptide chain.

Caption: Orthogonal protection strategy of this compound in SPPS.

The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), which is the standard deprotection step in Fmoc-based SPPS for elongating the peptide backbone.[4] The Z group, conversely, is stable to these basic conditions but can be removed by hydrogenolysis or strong acids. This orthogonality is the key to unlocking advanced peptide designs. It allows for the assembly of the main peptide chain, followed by the selective deprotection of the Dap side chain for further modifications like branching, cyclization, or the attachment of reporter molecules, all while the peptide remains anchored to the solid support.

Experimental Protocols

The successful incorporation of this compound into a peptide sequence requires careful optimization of coupling and deprotection steps. The following protocols are provided as a robust starting point for researchers.

Part 1: Coupling of this compound in Fmoc-SPPS

This protocol details the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing solvents: DMF, Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

-

Kaiser test kit

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.[5]

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU or HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution to activate the amino acid. Activation is typically rapid (1-2 minutes).[6]

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.[7]

-

If the Kaiser test is positive, the coupling step can be repeated.

-

Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

Caption: Workflow for coupling this compound in SPPS.

Part 2: Selective On-Resin Deprotection of the Z-Group

This protocol describes the removal of the Z-group from the Dap side chain while the peptide remains attached to the resin.

Materials:

-

Peptide-resin containing the this compound residue

-

Palladium catalyst (e.g., 5-10% Pd on carbon)

-

Hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like formic acid or ammonium formate)

-

Solvent: MeOH, DMF, or a mixture

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in the chosen reaction solvent.

-

-

Hydrogenolysis:

-

Add the palladium catalyst to the resin slurry (typically an equal mass with respect to the peptide-resin).[8]

-

If using hydrogen gas, purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas at atmospheric pressure.

-

If using transfer hydrogenolysis, add the hydrogen donor (e.g., 10% formic acid in MeOH).[8]

-

Stir the reaction mixture vigorously at room temperature.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.

-

Once the deprotection is complete, filter the resin to remove the catalyst and wash thoroughly with the reaction solvent, followed by DMF and DCM.

-

The resin with the free β-amino group is now ready for side-chain modification.

-

Causality Behind Experimental Choices: The choice of hydrogenolysis conditions is critical. Catalytic transfer hydrogenolysis with formic acid is often preferred for its milder conditions and operational simplicity compared to using hydrogen gas. The solvent system should be chosen to ensure good swelling of the resin and solubility of the reagents.

Part 3: Final Cleavage and Global Deprotection

This protocol outlines the cleavage of the synthesized peptide from the resin and the removal of any remaining acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)[7]

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

-

Cleavage:

-

Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature with gentle agitation.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Potential Side Reactions and Mitigation Strategies

While a powerful tool, the use of this compound is not without its challenges. Awareness of potential side reactions is crucial for troubleshooting and optimizing syntheses.

-

Racemization: As with many amino acids, racemization can occur during the activation step, particularly with prolonged exposure to base.[9]

-

Mitigation: Use of coupling reagents like HATU, which are known to suppress racemization, and minimizing the pre-activation time are recommended.[10]

-

-

Aspartimide Formation: Although less common with Dap compared to Asp, the formation of a cyclic aspartimide intermediate can occur under basic conditions, leading to side products.[9]

-

Mitigation: The addition of HOBt to the piperidine deprotection solution can help to suppress this side reaction.[9]

-

-

Incomplete Coupling: The steric bulk of the protected amino acid can sometimes lead to incomplete coupling.

-

Mitigation: Double coupling or using more potent coupling reagents can drive the reaction to completion. Monitoring with the Kaiser test is essential.

-

Applications in Drug Development and Research

The unique structural features of D-diaminopropionic acid, when incorporated into peptides, can impart valuable properties for therapeutic applications.

-

Enhanced Stability: The inclusion of D-amino acids, such as D-Dap, can increase the resistance of peptides to enzymatic degradation, thereby prolonging their in vivo half-life.[11]

-

Structural Scaffolding: The additional amino group on the side chain provides a versatile handle for creating more complex peptide architectures. This is particularly valuable for:

-

Cyclic Peptides: On-resin cyclization via the Dap side chain can be used to create conformationally constrained peptides with improved receptor affinity and selectivity.[12]

-

Branched Peptides: The Dap side chain can serve as an attachment point for additional peptide chains, leading to branched structures with potential applications in antimicrobial peptides and vaccine development.

-

Peptidomimetics and Conjugates: The side-chain amine can be used to attach non-peptidic moieties, such as small molecule drugs, imaging agents, or polymers, to create targeted drug delivery systems or diagnostic tools.[1]

-

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced peptides and peptidomimetics. Its orthogonal protection scheme provides the synthetic chemist with a high degree of control over the final molecular architecture. By understanding its properties, employing optimized protocols for its incorporation and selective deprotection, and being aware of potential side reactions, researchers can leverage this compound to push the boundaries of peptide-based drug discovery and development.

References

- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. BenchChem Technical Document.

- National Institutes of Health. (2024).

- Aapptec. Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Aapptec Peptides.

- Sigma-Aldrich. Fmoc-Dap(Z)-OH ≥95.0%. Product Page.

- MySkinRecipes. Fmoc-Dap(Z)-OH. Product Page.

- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Rehman, M. M., Jabeen, A., & Mariya, M. (2023). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology.

- BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Document.

- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Document.

- Aapptec Peptides. Fmoc-Dap(Z)-OH [204316-36-9]. Product Page.

- Vavilthota, N., et al. (2025). Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. PMC - PubMed Central.

- Bibliomed. (2023). Side reactions in peptide synthesis: An overview. Bibliomed.

- American Chemical Society. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society.

- MedChemExpress. Fmoc-Dap(Boc)-OH. Product Page.

- National Institutes of Health. (2015).

- Sigma-Aldrich. Fmoc-Dap-OH ≥97.0% (HPLC). Product Page.

- MDPI. (2017). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. MDPI.

- Sigma-Aldrich. Fmoc-Dap(Fmoc)-OH ≥97.0% (HPLC). Product Page.

- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. BenchChem Technical Document.

- ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.

- ScholarWorks. Cyclic Dipeptide Synthesis.

- National Institutes of Health. (2024).

- BenchChem. (2025). A Comparative Guide to Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Glu(OtBu)-OH for Cyclic Peptide Synthesis. BenchChem Technical Document.

- Aapptec Peptides. Peptide Synthesis Resins.

- National Institutes of Health. (2014). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH.

- Aapptec Peptides. Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. Product Page.

- ChemPep. Fmoc-Dap(Z)-OH. Product Page.

- MDPI. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI.

- Aapptec Peptides.

- ACS Publications. (2011). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.

- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- The Royal Society of Chemistry. (2017). The greening of peptide synthesis. RSC Publishing.

- National Institutes of Health. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC - NIH.

Sources

- 1. Fmoc-Dap(Z)-OH [myskinrecipes.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Spectroscopic Characterization of Fmoc-D-Dap(Z)-OH: NMR and MS Analysis for Peptide Synthesis

In the landscape of peptide synthesis and drug development, the purity and structural integrity of building blocks are paramount. Fmoc-D-Dap(Z)-OH, a derivative of D-2,3-diaminopropionic acid, is a critical reagent for introducing a functionalizable side-chain amine into peptide sequences. The orthogonal protection offered by the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the acid/hydrogenolysis-labile benzyloxycarbonyl (Z) group on the β-amine allows for selective deprotection and subsequent modification, making it a versatile tool for creating complex peptide architectures.[1][2]

This technical guide provides an in-depth analysis of the spectroscopic data essential for the quality control and verification of this compound. We will delve into the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, explain the rationale behind the experimental protocols for their acquisition, and provide insights into the interpretation of the resulting spectra. This document is intended for researchers, scientists, and drug development professionals who rely on the precise chemical identity of their starting materials.

Molecular Structure and Key Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [3][4][5] |

| Molecular Weight | 460.48 g/mol | [3][4][5] |

| CAS Number | 204316-36-9 | [3][4][5] |

| Appearance | White to off-white powder | [3] |

| Primary Application | Fmoc solid-phase peptide synthesis | [2][3] |

Note: The spectroscopic data for the D-enantiomer is expected to be identical to its L-enantiomer counterpart, with the exception of the sign of the specific optical rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the Fmoc, Z, and diaminopropionic acid backbone moieties. The predicted chemical shifts (δ) are presented in Table 2, based on typical values for these functional groups in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.7 | br s | 1H | COOH | The acidic proton of the carboxylic acid is typically broad and downfield. |

| ~7.90 | d | 2H | Fmoc H4, H5 | Aromatic protons adjacent to the fluorenyl bridge. |

| ~7.70 | d | 2H | Fmoc H1, H8 | Aromatic protons of the Fmoc group. |

| ~7.42 | t | 2H | Fmoc H3, H6 | Aromatic protons of the Fmoc group. |

| ~7.35-7.25 | m | 7H | Fmoc H2, H7 & Z-Ph | Overlapping signals from the remaining Fmoc aromatic protons and the five protons of the Z-group's phenyl ring. |

| ~5.05 | s | 2H | Z-CH₂ | The benzylic methylene protons of the Z-group typically appear as a singlet. |

| ~4.30-4.20 | m | 4H | Fmoc-CH, Fmoc-CH₂, α-CH | A complex multiplet arising from the fluorenyl C9-H, the adjacent methylene protons, and the α-proton of the amino acid. |

| ~3.50-3.30 | m | 2H | β-CH₂ | The two diastereotopic protons on the β-carbon, coupled to the α-proton. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C=O (acid) | Carboxylic acid carbonyl carbon. |

| ~156.5 | C=O (Fmoc) | Urethane carbonyl of the Fmoc group. |

| ~156.0 | C=O (Z) | Urethane carbonyl of the Z group. |

| ~144 | Fmoc C4a, C4b | Quaternary aromatic carbons of the Fmoc group. |

| ~141 | Fmoc C8a, C9a | Quaternary aromatic carbons of the Fmoc group. |

| ~137 | Z-Ph (ipso) | The carbon of the phenyl ring attached to the benzylic CH₂. |

| ~128.5-127.0 | Fmoc & Z-Ph | Aromatic CH carbons from both protecting groups. |

| ~125 | Fmoc C4, C5 | Aromatic CH carbons of the Fmoc group. |

| ~120 | Fmoc C1, C8 | Aromatic CH carbons of the Fmoc group. |

| ~66 | Z-CH₂ | Benzylic carbon of the Z group. |

| ~65.5 | Fmoc-CH₂ | Methylene carbon of the Fmoc group. |

| ~54 | α-CH | The α-carbon of the diaminopropionic acid backbone. |

| ~47 | Fmoc-CH | The C9 carbon of the fluorenyl group. |

| ~43 | β-CH₂ | The β-carbon of the diaminopropionic acid backbone. |

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR data for Fmoc-protected amino acids.

Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction. For ¹H NMR, reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm). For ¹³C NMR, reference to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Causality Behind Experimental Choices:

-

Solvent Selection: DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its exchangeable proton signals (like the COOH proton) being shifted far downfield, reducing spectral overlap.

-

High-Field Spectrometer: A higher magnetic field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving the complex multiplets in the aromatic and aliphatic regions of this molecule.

-

Relaxation Delay: A sufficient relaxation delay ensures that all nuclei have returned to their equilibrium state before the next pulse, allowing for accurate integration of the proton signals.

Diagram of the NMR Workflow:

Caption: General workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Predicted Mass Spectrometry Data

Table 4: Predicted ESI-MS Data for this compound

| m/z (Daltons) | Ion Species | Rationale |

| 461.17 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ion mode. (Calculated for C₂₆H₂₅N₂O₆⁺) |

| 483.15 | [M+Na]⁺ | Adduct with sodium ions, commonly observed in ESI-MS. (Calculated for C₂₆H₂₄N₂O₆Na⁺) |

| 459.16 | [M-H]⁻ | The deprotonated molecular ion in negative ion mode. (Calculated for C₂₆H₂₃N₂O₆⁻) |

Common Fragmentation Pathways:

-

Loss of the Fmoc group: A characteristic fragmentation involves the cleavage of the Fmoc group, often observed as a neutral loss of 222.07 Da (C₁₅H₁₀O₂) or the appearance of a fragment at m/z 179.08 (the fluorenylmethyl cation).

-

Loss of the Z group: Cleavage of the benzyloxycarbonyl group can occur, leading to characteristic fragment ions.

Experimental Protocol for ESI-MS Data Acquisition

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (e.g., 0.1%) added to promote protonation for positive ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve stable ionization.

-

Mass Analysis: Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-1000).

-

Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻) and compare the observed m/z values with the calculated exact masses.

Causality Behind Experimental Choices:

-

Solvent and Additive: Methanol and acetonitrile are common solvents for ESI-MS due to their volatility and ability to support ionization. Formic acid is added to lower the pH of the solution, which promotes the formation of protonated molecules ([M+H]⁺) in positive ion mode.

-

ESI as Ionization Method: ESI is a soft ionization technique that minimizes fragmentation of the parent molecule, making it ideal for confirming the molecular weight of the intact compound.

Diagram of the ESI-MS Workflow:

Caption: A simplified workflow for ESI-Mass Spectrometry analysis.

Conclusion

The structural verification of this compound through NMR and MS is a non-negotiable step in ensuring the fidelity of peptide synthesis. The predicted spectroscopic data presented in this guide serves as a reliable benchmark for quality control. By employing the detailed experimental protocols, researchers can confidently confirm the identity and purity of this essential building block, thereby enhancing the reproducibility and success of their synthetic endeavors. This rigorous analytical approach underpins the principles of scientific integrity and is fundamental to the development of novel peptide-based therapeutics and research tools.

References

-

PubChem. Fmoc-Dap(Z)-OH entry. [Link]

-

MySkinRecipes. Fmoc-Dap(Z)-OH product page. [Link]

-

Aapptec Peptides. Fmoc-Dap(Z)-OH product page. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

Sources

A Technical Guide to the Strategic Applications of Fmoc-D-Dap(Z)-OH in Advanced Peptide Synthesis

Abstract: This guide provides an in-depth exploration of Fmoc-D-Dap(Z)-OH, a non-canonical amino acid derivative that serves as a cornerstone in modern peptide chemistry. We will dissect its unique orthogonal protection scheme, which is central to its utility, and provide detailed, field-proven protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). The narrative moves beyond simple methodologies to explain the causal reasoning behind experimental choices, empowering researchers to leverage this building block for the synthesis of complex architectures such as branched peptides, constrained cyclic structures, and peptidomimetics. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this compound to advance their synthetic and therapeutic objectives.

The Strategic Importance of this compound

The incorporation of non-proteinogenic amino acids is a critical strategy for enhancing the therapeutic properties of peptides, including their stability, potency, and selectivity.[1] Among these, diamino acids provide a versatile scaffold for creating sophisticated peptide structures.[1] this compound, a derivative of 2,3-diaminopropionic acid (Dap), is a particularly powerful building block due to two key features: the D-configuration of its alpha-carbon and its orthogonal protecting group strategy.

The presence of a D-amino acid can significantly increase a peptide's resistance to enzymatic degradation by proteases, a crucial factor in drug development.[2] However, the primary advantage of this compound lies in the distinct chemical labilities of its two protecting groups.[3] The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is standard in the most common SPPS methodology.[4] Concurrently, the side-chain β-amino group is protected by the benzyloxycarbonyl (Z) group, which is stable to the basic conditions used for Fmoc removal but can be cleaved under specific reductive or strong acid conditions.[3] This orthogonality is the key to its utility, permitting the selective deprotection and functionalization of the side chain at specific stages of the synthesis.[3]

Physicochemical Properties and Handling

This compound is a white to off-white powder.[5] Proper handling and storage are essential for maintaining its integrity.

| Property | Value | Source |

| CAS Number | 204316-36-9 | [5][6][7][8][9] |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [6][7][8][10] |

| Molecular Weight | 460.48 g/mol | [6][7][10] |

| Form | Powder | [5][7] |

| Solubility | Sparingly soluble in water | [5] |

| Storage | 2-8℃ | [6] |

Handling: It is recommended to wear appropriate personal protective equipment (PPE), including gloves and eyeshields, when handling this compound.[5][7]

The Foundation: The Fmoc/Z Orthogonal Protection Scheme

The strategic power of this compound originates from the differential cleavage conditions required for its two protecting groups. This allows for precise, sequential chemical modifications.

-

Fmoc Group (α-Amine): This group is labile to mild bases. In SPPS, it is routinely removed using a solution of 20% piperidine in N,N-Dimethylformamide (DMF), enabling the stepwise elongation of the peptide backbone.[3][11] The dibenzofulvene byproduct of this reaction is scavenged by piperidine to prevent side reactions.[12]

-

Z Group (β-Amine): The benzyloxycarbonyl group is stable to the basic conditions of Fmoc deprotection.[3] It is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), a method that is not always compatible with on-resin synthesis or sulfur-containing residues. More practically in SPPS, its stability to standard trifluoroacetic acid (TFA) cleavage cocktails allows for the synthesis of peptide fragments that remain protected at the Dap side chain.[13] Complete removal can be achieved with stronger acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), though these are less common in modern Fmoc-based strategies.[4][14]

This orthogonality provides a critical decision point in the synthetic pathway, as illustrated below.

Core Methodologies: Incorporation and Manipulation

Standard Protocol for Incorporation in Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support. The process relies on standard, well-established Fmoc/tBu chemistry.[15][16]

Materials:

-

Resin: Rink Amide or Wang resin, pre-swollen in DMF.

-

This compound.

-

Coupling Reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[15]

-

Base: N,N-Diisopropylethylamine (DIPEA).[15]

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.[15][17]

-

Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM).

Step-by-Step Workflow:

-

Resin Preparation: Start with the peptide-resin following the removal of the N-terminal Fmoc group from the preceding amino acid. Wash the resin thoroughly with DMF (3-5 times) to remove all residual piperidine.[17]

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.85 eq.) in DMF. Add DIPEA (6 eq.) to the solution. Allow this mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[1]

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete.[1] If the test is positive, the coupling step may be repeated.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.[15] The peptide-resin is now ready for the next cycle of deprotection and coupling.

Protocol for Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide must be cleaved from the solid support, and remaining side-chain protecting groups must be removed.

Materials:

-

Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[15]

-

Cold Diethyl Ether.

Step-by-Step Workflow:

-

Resin Preparation: After the final N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.[15]

-

Cleavage: Add the freshly prepared cleavage cocktail to the dried resin. Agitate the mixture gently for 2-4 hours at room temperature.[15][17]

-

Scientific Rationale: TFA is a strong acid that cleaves the peptide from most acid-labile resins (like Wang or Rink Amide) and removes common acid-labile side-chain protecting groups (e.g., Boc, tBu). TIS and water act as scavengers to trap reactive cations generated during this process, preventing side reactions.

-

-

Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube. Precipitate the crude peptide by adding a large excess (approx. 10x volume) of cold diethyl ether.[1][15]

-

Isolation and Purification: Centrifuge the mixture to pellet the peptide and carefully decant the ether. Wash the peptide pellet two more times with cold ether to remove residual scavengers and dissolved protecting group fragments.[15] The crude peptide can then be dried and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Advanced Applications in Drug Discovery

The true value of this compound is realized in the synthesis of non-linear and modified peptides designed for enhanced therapeutic performance.

Synthesis of Constrained and Cyclic Peptides

Peptide cyclization is a premier strategy for improving stability, receptor affinity, and cell permeability. The orthogonal nature of this compound provides an ideal handle for on-resin cyclization. After assembling the linear sequence, the Z group on a strategically placed Dap residue can be selectively removed. The now-free β-amino group can be used to form a lactam bridge by reacting with the C-terminal carboxylic acid or an activated side chain of another amino acid (e.g., Asp or Glu), creating a constrained peptide with a defined conformation.[18][19]

Branched Peptides and Peptidomimetics

The selective deprotection of the Dap(Z) side chain allows it to serve as an anchor point for the synthesis of a second, distinct peptide chain.[3] This creates branched or "dendrimeric" peptides, which can be used to present multiple copies of an epitope for immunological applications or to create multivalent ligands for enhanced receptor binding. Furthermore, the D-Dap residue itself acts as a peptidomimetic element, introducing a "kink" or turn in the peptide backbone and providing steric shielding against proteolytic enzymes.[2][20]

Analytical Characterization of D-Dap Containing Peptides

Confirming the successful synthesis and stereochemical integrity of the final product is paramount.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the correct molecular weight of the purified peptide, verifying the incorporation of the Dap residue.

-

RP-HPLC: This is the primary tool for assessing the purity of the crude and final peptide products.[1]

-

Chiral Analysis: Confirming the D-configuration post-synthesis is analytically challenging because D- and L-peptides are epimers with identical masses.[21] Specialized techniques are required:

-

Enzymatic Digestion: Peptides containing D-amino acids often show resistance to degradation by specific peptidases, which can be used as an indirect confirmation method.[22]

-

Advanced MS/MS Fragmentation: Techniques like higher-energy collisional dissociation (HCD) or ion mobility spectrometry (IMS) can sometimes differentiate between peptide epimers, as the different stereochemistry can lead to distinct fragmentation patterns or ion conformations.[21][23][24]

-

Total Hydrolysis and Chiral Derivatization: The peptide can be hydrolyzed back to its constituent amino acids. The amino acids are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by LC-MS to determine the L/D ratio for each amino acid.[22]

-

Conclusion

This compound is more than a simple building block; it is a strategic tool that offers chemists precise control over complex peptide architecture. Its robust orthogonal protection scheme enables the site-specific modification of the peptide side chain, facilitating the synthesis of constrained, branched, and cyclic peptides. The inherent D-configuration simultaneously provides a means to enhance enzymatic stability. By understanding the chemical principles behind its use and mastering the associated protocols, researchers can unlock new possibilities in the design and development of next-generation peptide-based therapeutics and research tools.

References

-

The Power of Orthogonal Protection: How Fmoc-Dab(Z)-OH Revolutionizes Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fmoc-Dap(Z)-OH. MySkinRecipes. [Link]

-

Fmoc-Dap(Z)-OH | C26H24N2O6. PubChem. [Link]

-

Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. National Institutes of Health (NIH). [Link]

-

Methods and protocols of modern solid phase peptide synthesis. [Link]

-

The Versatile Role of Fmoc-D-Dap(Alloc)-OH in Chemical Research and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

-

Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides. [Link]

-

Advancing d-amino acid-containing peptide discovery in the metazoan. National Institutes of Health (NIH). [Link]

-

Fmoc-Dap(Z)-OH [204316-36-9]. Aapptec Peptides. [Link]

-

Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. National Institutes of Health (NIH). [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. National Institutes of Health (NIH). [Link]

-

Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Semantic Scholar. [Link]

-

Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. MDPI. [Link]

-

Bioproduction Platform to Generate Functionalized Disulfide-Constrained Peptide Analogues. ACS Bio & Med Chem Au. [Link]

-

SYNTHESIS NOTES. Aapptec Peptides. [Link]

-

Synthesis of Hydantoin and Diketopiperazine Products from Z Protected Dipeptides. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. Page loading... [guidechem.com]

- 6. Fmoc-Dap(Z)-OH [myskinrecipes.com]

- 7. Fmoc-Dap(Z)-OH ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. Fmoc-Dap(Z)-OH | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry | Semantic Scholar [semanticscholar.org]

- 24. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of Fmoc-D-Dap(Z)-OH for Peptide Synthesis

This guide provides an in-depth overview of the safety and handling protocols for Fmoc-D-Dap(Z)-OH, a specialized amino acid derivative crucial for the synthesis of complex peptides in research and pharmaceutical development. As drug development professionals, researchers, and scientists, a thorough understanding of the chemical properties and potential hazards of this reagent is paramount to ensuring a safe and efficient laboratory environment. This document moves beyond a simple checklist of safety procedures to provide a holistic understanding of why certain precautions are necessary, grounded in the chemical nature of the molecule itself.

Compound Profile and Significance in Peptide Synthesis

This compound, with the CAS Number 204316-36-9, is a non-proteinogenic amino acid building block used in solid-phase peptide synthesis (SPPS). Its structure incorporates two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group, and the acid-labile or hydrogenolysis-sensitive benzyloxycarbonyl (Z or Cbz) group on the side-chain amino group. This orthogonal protection scheme allows for the selective deprotection and incorporation of a diaminopropionic acid (Dap) residue into a growing peptide chain, which is essential for creating peptides with unique structural and functional properties.[][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 204316-36-9 | |

| Molecular Formula | C₂₆H₂₄N₂O₆ | |

| Molecular Weight | 460.48 g/mol | |

| Appearance | White to off-white powder | [3] |

| Storage Temperature | 2-8°C | [4][5] |

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, the available information from suppliers and data on structurally related compounds allow for a comprehensive hazard assessment. The compound is classified with the GHS07 pictogram, indicating that it can be harmful and an irritant.[4]

Table 2: GHS Hazard and Precautionary Statements for this compound

| Code | Statement | Classification | Source(s) |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | [4][6] |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | [4][6] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [4][6] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [4][6] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Precautionary Statement | [5] |

| P264 | Wash skin thoroughly after handling | Precautionary Statement | [6][7] |

| P270 | Do not eat, drink or smoke when using this product | Precautionary Statement | [7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Precautionary Statement | [6] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | Precautionary Statement | [7] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | Precautionary Statement | [6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Precautionary Statement | [5][6] |

| P330 | Rinse mouth | Precautionary Statement | [7] |

| P501 | Dispose of contents/container to an approved waste disposal plant | Precautionary Statement | [7] |

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure, particularly in cases of poor laboratory hygiene. The irritant nature of the compound necessitates the use of appropriate personal protective equipment (PPE) at all times.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to minimize the risk of exposure.

-

Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.

-

Skin Protection: A lab coat must be worn and kept buttoned. Chemical-resistant gloves (e.g., nitrile) should be worn and inspected for tears or holes before use. Gloves should be changed immediately if they become contaminated.

-

Respiratory Protection: Handling of the powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Handling and Storage Procedures

General Handling

-

Engineering Controls: All weighing and handling of the solid material should be performed in a certified chemical fume hood to control dust exposure.

-

Avoidance of Dust Formation: Use appropriate tools (e.g., spatulas) to handle the solid and avoid creating dust clouds.

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage

-

Temperature: Store the compound in a tightly sealed container at 2-8°C.[4][5] This temperature range helps to minimize degradation over time.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Container: The original supplier container is ideal for storage. Ensure the container is clearly labeled.

Accidental Release Measures

In the event of a spill, follow these procedures promptly and safely.

-

Small Spills (Solid):

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.

-

Place the collected material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.

-

-

Large Spills (Solid):

-

Evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[8]

-

Specific Hazards: Combustion may produce hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

-

Solid Waste: Collect unreacted solid and contaminated disposable labware (e.g., pipette tips, gloves) in a designated, sealed, and labeled hazardous waste container.[7]

-

Liquid Waste: Solutions containing this compound and rinsates from decontaminated glassware should be collected in a designated hazardous liquid waste container.[7]

-

Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.[7]

Caption: Waste disposal workflow for this compound.

Safety in the Context of Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS, which introduces additional safety considerations related to the reagents and procedures involved.

Fmoc Group Deprotection

The Fmoc group is typically removed using a 20-50% solution of piperidine in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[9]

-

Piperidine Hazards: Piperidine is a flammable, toxic, and corrosive liquid. It should be handled in a fume hood with appropriate PPE.

-

Waste Stream: The waste from the deprotection step will contain piperidine and dibenzofulvene-piperidine adducts, and must be disposed of as hazardous waste.

Z Group Cleavage

The benzyloxycarbonyl (Z) group is stable to the basic conditions of Fmoc deprotection but can be cleaved under different conditions, presenting another set of hazards.

-

Catalytic Hydrogenolysis: This is a common method for Z-group removal and involves the use of a palladium catalyst (e.g., Pd/C) and hydrogen gas.[10]

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenations must be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place (e.g., flashback arrestors).

-

Palladium on Carbon (Pd/C): Dry Pd/C can be pyrophoric and should be handled with care. It is often handled as a slurry to minimize this risk.

-

-

Acidic Cleavage: Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can also be used to cleave the Z group.

-

Strong Acids: These reagents are highly corrosive and should be handled with extreme care in a fume hood.

-

Conclusion

This compound is a valuable tool in the synthesis of novel peptides. However, its safe and effective use is contingent upon a thorough understanding of its inherent hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks to themselves and the environment, fostering a culture of safety and scientific excellence in the laboratory.

References

- de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.

-

Luminix Health. (n.d.). Fmoc-Dap(Z)-OH. Retrieved from [Link]

Sources

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Page loading... [guidechem.com]

- 4. luminixhealth.com [luminixhealth.com]

- 5. 204316-36-9|Fmoc-Dap(Z)-OH|BLD Pharm [bldpharm.com]

- 6. Z-DAP(FMOC)-OH price,buy Z-DAP(FMOC)-OH - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

An In-depth Technical Guide to the Strategic Role of Fmoc-D-Dap(Z)-OH in Advanced Peptide Chemistry

Executive Summary

In the landscape of modern peptide science and therapeutic development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for conferring novel biological activities, enhancing metabolic stability, and introducing specific structural constraints. Among these valuable building blocks, D-2,3-diaminopropionic acid (D-Dap) offers a unique scaffold for sophisticated peptide engineering. This technical guide provides an in-depth exploration of Fmoc-D-Dap(Z)-OH , a strategically protected derivative of D-Dap, elucidating its critical role in Solid-Phase Peptide Synthesis (SPPS). We will dissect the chemical logic behind its design, detail its applications in creating complex peptide architectures like branched and cyclic structures, and provide field-tested protocols for its successful implementation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced peptide modification techniques to overcome challenges in stability, potency, and specificity.

Introduction: The Imperative for Non-Canonical Amino Acids

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation and their inherent conformational flexibility, which can lead to reduced receptor affinity and specificity. The introduction of unnatural amino acids, such as D-isomers and diamino acids, is a proven strategy to mitigate these limitations. D-2,3-diaminopropionic acid (D-Dap), in particular, provides a valuable branching point due to its side-chain amino group, enabling site-specific modifications that are otherwise difficult to achieve. The choice of protecting groups for its two amino functionalities is paramount for its successful and versatile application in SPPS.

This compound emerges as a superior reagent in this context. It combines the D-chiral configuration, which can induce specific secondary structures and enhance proteolytic resistance, with a sophisticated orthogonal protection scheme that grants chemists precise control over the synthetic pathway.

The Molecular Architecture of this compound

To fully appreciate the utility of this reagent, one must understand the distinct role of each of its components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: Attached to the α-amino group, the Fmoc group is the cornerstone of the most widely used SPPS strategy. Its lability to basic conditions (typically piperidine in DMF) allows for the stepwise elongation of the peptide chain under mild conditions, preserving acid-sensitive side-chain protecting groups.[1][]

-

D-Chiral Center: The D-configuration at the α-carbon is a deliberate stereochemical choice. It disrupts common recognition motifs for proteases, significantly increasing the peptide's in-vivo half-life. Furthermore, it can act as a "helix breaker" or a turn inducer, allowing for the precise control of peptide secondary structure.[3][4]

-

Dap (2,3-diaminopropionic acid) Backbone: The core structure provides an additional amino group on the side chain (β-amino group), which serves as a versatile handle for chemical modification.[5][6]

-

Z (Benzyloxycarbonyl) Group: Protecting the side-chain β-amino group, the Z-group (also known as Cbz) is a classic urethane-type protecting group. Its key feature is its stability to the basic conditions used for Fmoc removal and the moderate acidic conditions used for cleaving many other side-chain protecting groups (like Boc and tBu).[7][8] The Z-group is typically removed under reductive conditions, most commonly catalytic hydrogenolysis (H₂/Pd/C), or with strong acids like HBr in acetic acid.[1][9]

This specific combination of protecting groups establishes a powerful orthogonal system, which is the foundation of its strategic value.

Chemical Properties Summary

| Property | Value | Source |

| Synonym | Nα-Fmoc-Nβ-Z-D-2,3-diaminopropionic acid | |

| CAS Number | 204316-36-9 | [10] |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [10] |

| Molecular Weight | 460.48 g/mol | |

| Appearance | White to off-white powder | |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis |

Diagram: Structure of this compound

Caption: Molecular structure of this compound highlighting the key functional groups.

The Power of Orthogonality: Fmoc vs. Z

The principle of orthogonality in peptide synthesis is the ability to remove one class of protecting group under specific conditions without affecting others.[8] This allows for selective, on-resin modification of the peptide. The Fmoc/Z pairing on the Dap residue is a classic example of this principle in action.

-

Peptide Elongation: The Fmoc group is repeatedly removed with a mild base (e.g., 20% piperidine in DMF) to elongate the peptide chain from the C- to N-terminus. The Z-group on the D-Dap side chain remains completely stable during these cycles.[11][12]

-

Side-Chain Deprotection: Once the main peptide backbone is assembled, the researcher has a critical choice. The Z-group can be selectively removed while the peptide is still attached to the resin and all other acid-labile side-chain protecting groups (like Boc, tBu, Trt) are intact.[7] This is typically achieved by catalytic hydrogenolysis, a mild process that does not disturb the acid-labile resin linkage or other protecting groups.

-

Final Cleavage: Alternatively, the Z-group can be retained until the final step, where it is cleaved simultaneously with the peptide from the resin and the removal of other side-chain groups using a strong acid cocktail (e.g., TFA with scavengers).

This strategic choice is visualized below.

Diagram: Orthogonal Deprotection Workflow

Caption: Two primary synthetic pathways enabled by the orthogonality of this compound.

Core Applications and Methodologies

The true value of this compound lies in the sophisticated peptide structures it enables. Below are key applications supported by validated experimental protocols.

Application 1: Synthesis of Branched Peptides (Peptide Dendrimers)

Branched peptides can present multiple copies of a bioactive sequence, leading to enhanced avidity and signal amplification. The D-Dap side chain is an ideal anchor point for initiating a second peptide chain.

Causality: By selectively removing the Z-group on the fully assembled primary peptide (Pathway A), a free amine is exposed. This amine can then serve as the N-terminus for the synthesis of a second, distinct peptide sequence, creating a precisely defined branched structure.

Experimental Protocol: On-Resin Synthesis of a Branched Peptide

-

Primary Sequence Assembly:

-

Swell the appropriate resin (e.g., Rink Amide resin, 0.5 mmol/g) in DMF for 1 hour.

-

Synthesize the main peptide chain using standard Fmoc-SPPS protocols.[12][13] Incorporate this compound at the desired branching position.

-

Upon completion of the primary sequence, ensure the final N-terminal Fmoc group is removed. It is advisable to then re-protect this N-terminus with a Boc group (using Boc-anhydride and DIPEA) to prevent its participation in the subsequent steps.[7]

-

-

Selective Z-Group Deprotection:

-

Wash the peptide-resin extensively with DMF, followed by Methanol (MeOH), and Dichloromethane (DCM), and dry under vacuum.

-

Swell the resin in a suitable solvent for hydrogenolysis, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/MeOH.

-

Add Palladium on Carbon (Pd/C, 10% w/w) catalyst (approx. 0.2 equivalents relative to the peptide).

-

Secure the reaction vessel in a hydrogenation apparatus. Purge with nitrogen, then introduce hydrogen gas (H₂) via a balloon or at a controlled pressure (1-4 atm).

-

Agitate the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction for completeness by taking a small sample of resin, cleaving the peptide, and analyzing via LC-MS to confirm the mass change corresponding to Z-group removal.

-

Once complete, carefully filter the resin to remove the Pd/C catalyst and wash extensively with alternating DMF and DCM.

-

-

Secondary Sequence Assembly:

-

With the now-free β-amino group of the D-Dap residue, begin the synthesis of the second peptide chain using standard Fmoc-SPPS coupling and deprotection cycles.[13]

-

-

Final Cleavage and Purification:

-

Once the branched peptide is fully assembled, wash and dry the resin.

-

Cleave the peptide from the resin and remove all remaining side-chain protecting groups (including the N-terminal Boc group) using a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2-4 hours at room temperature.[14]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the branched peptide using reverse-phase HPLC.

-

Application 2: Site-Specific Labeling and Conjugation

The exposed side-chain amine is a perfect site for conjugating reporter molecules (e.g., fluorophores like FITC), chelating agents (e.g., DOTA for radiolabeling), or polyethylene glycol (PEG) chains for improved pharmacokinetics.

Causality: The nucleophilic side-chain amine, once deprotected via hydrogenolysis, can readily react with activated esters (e.g., NHS esters) or isothiocyanates of the desired label under mild, on-resin conditions. This ensures a homogenous product with the label attached at a single, defined position.

Experimental Protocol: On-Resin Fluorescent Labeling

-

Peptide Synthesis and Z-Deprotection: Follow steps 1 and 2 from the protocol above to generate the on-resin peptide with a free D-Dap side-chain amine.

-

Labeling Reaction:

-

Swell the deprotected peptide-resin in anhydrous DMF.

-

In a separate vial, dissolve the labeling reagent (e.g., Fluorescein isothiocyanate, FITC, 3 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 6 equivalents) in DMF.

-

Add the labeling solution to the resin and agitate the mixture in the dark (to prevent photobleaching) for 4-12 hours at room temperature.

-

Monitor the reaction for the absence of free amines using a negative Kaiser test.[14] If the test is positive, indicating incomplete reaction, the coupling can be repeated.

-

-

Final Cleavage and Purification:

-

Wash the labeled peptide-resin extensively with DMF, DCM, and MeOH.

-

Proceed with the final cleavage and purification as described in Step 4 of the previous protocol.

-

Diagram: Workflow for Site-Specific Labeling

Sources

- 1. biosynth.com [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. chempep.com [chempep.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Non-Natural Amino Acid Fmoc-D-Dap(Z)-OH: A Senior Application Scientist's Perspective

This guide provides an in-depth technical overview of the non-natural amino acid Fmoc-D-Dap(Z)-OH, a versatile building block for researchers, scientists, and drug development professionals. Drawing upon field-proven insights, this document will delve into its chemical properties, strategic applications in peptide synthesis, and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Strategic Advantage of Non-Natural Amino Acids

In the pursuit of novel therapeutics and advanced biomaterials, the incorporation of non-natural amino acids into peptide scaffolds has emerged as a powerful strategy.[1] These unique building blocks offer a gateway to peptides with enhanced stability, tailored functionalities, and unique structural constraints that are often unachievable with their natural counterparts. Among these, diamino acids like 2,3-diaminopropionic acid (Dap) provide an additional amino group, opening avenues for creating branched, cyclic, or conjugated peptides.[1]

This guide focuses on This compound , a derivative of D-diaminopropionic acid, where the alpha-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain beta-amino group is protected by the benzyloxycarbonyl (Z) group. The D-configuration of the chiral center offers inherent resistance to proteolytic degradation, a critical attribute for enhancing the in-vivo half-life of peptide-based drugs.[2]

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in synthesis.

| Property | Value | Source |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid | N/A |

| CAS Number | 204316-36-9 | [3][4] |

| Molecular Formula | C₂₆H₂₄N₂O₆ | |

| Molecular Weight | 460.48 g/mol | |

| Appearance | White to off-white powder | N/A |

| Purity | ≥95.0% | |

| Solubility | Soluble in DMF, NMP | N/A |

| Storage | 2-8°C | [5] |

The Cornerstone of Advanced Peptide Design: Strategic Applications

The unique architecture of this compound, with its orthogonal protecting groups, makes it a valuable asset in the synthesis of complex peptides. The Fmoc group is readily cleaved under mild basic conditions, typically with piperidine in DMF, a standard step in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The Z group, on the other hand, is stable to these conditions and requires catalytic hydrogenation for its removal.[6] This orthogonality is the key to its utility, allowing for selective deprotection and modification of the side-chain amino group.

Enhancing Proteolytic Stability

The incorporation of D-amino acids is a well-established strategy to increase the resistance of peptides to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[2] This leads to a longer plasma half-life and improved bioavailability of peptide drug candidates.

A Scaffold for Branched and Cyclic Peptides

The side-chain amino group of the Dap residue serves as a convenient point for chain branching or cyclization.[1] After the linear peptide sequence is assembled, the Z group can be selectively removed on-resin to expose the beta-amino group for the synthesis of a second peptide chain or for intramolecular cyclization with the N-terminus or another side chain.

Introduction of Bioconjugates and Probes

The liberated side-chain amine can be functionalized with a variety of molecules, including fluorescent dyes, chelating agents for radiolabeling, or polyethylene glycol (PEG) to improve pharmacokinetic properties.

Experimental Protocols: A Practical Guide

The following protocols are provided as a comprehensive guide for the successful incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

-

Coupling Reagents: HCTU, HATU, or DIC/Oxyma

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Z-group Deprotection: Palladium(0) catalyst (e.g., Pd(PPh₃)₄), Hydrogen source (e.g., H₂, ammonium formate, or formic acid)

-